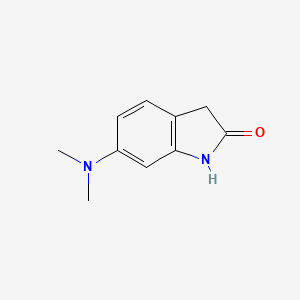
6-(dimethylamino)-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that features an indole core structure with a dimethylamino group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with dimethylamine, followed by reduction and cyclization to form the indole core. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under conditions such as acidic or basic catalysis to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the indole ring.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-(dimethylamino)-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The indole core structure allows for π-π stacking interactions, which can further stabilize the binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst in organic synthesis.
Methylaminoquinolines: Compounds with methylamino groups attached to quinoline rings, known for their medicinal properties.
Uniqueness
6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one is unique due to its indole core structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the indole framework is advantageous.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
6-(dimethylamino)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-4-3-7-5-10(13)11-9(7)6-8/h3-4,6H,5H2,1-2H3,(H,11,13) |
Clave InChI |
GNQQBVNXWJOUKX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(CC(=O)N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)

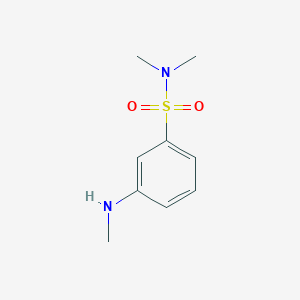
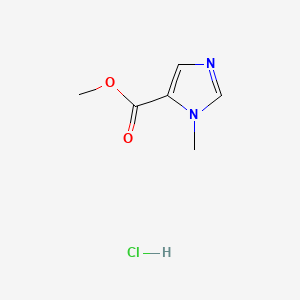
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
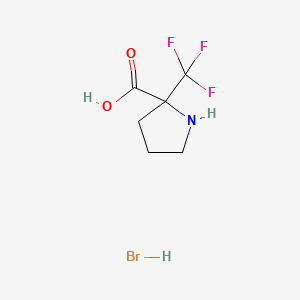

![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)

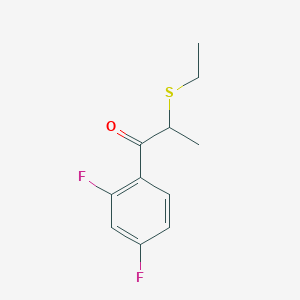

![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
